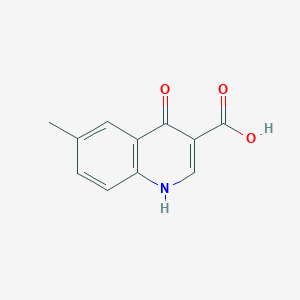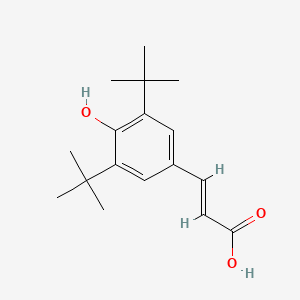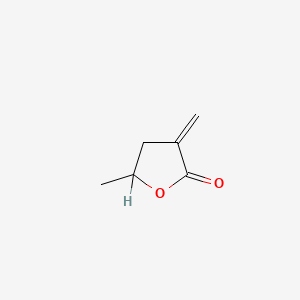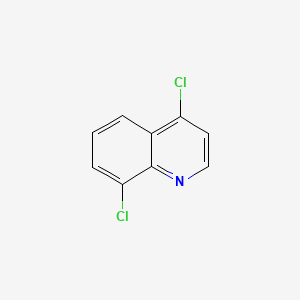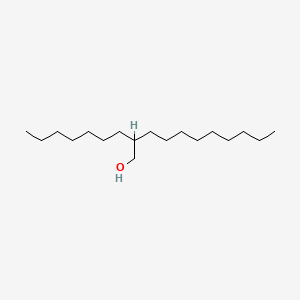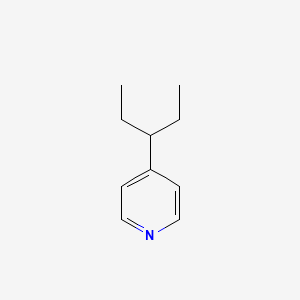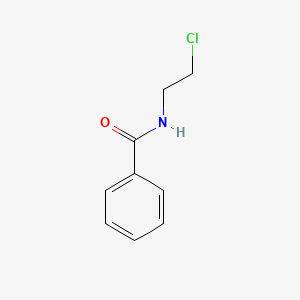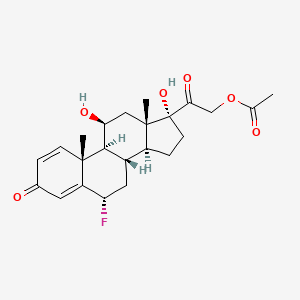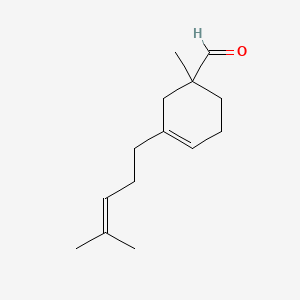
2-Bromo-2-methylbutane
Übersicht
Beschreibung
2-Bromo-2-methylbutane, also known as 1-bromo-2-methylpropane, is a colorless, flammable liquid hydrocarbon with a bromine atom attached to the second carbon in the chain. It is a halogenated hydrocarbon that is used in a variety of industrial and scientific applications. It is a common solvent in organic synthesis and a useful reagent in organic chemistry. It is also used in the production of pharmaceuticals, pesticides, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
- Conformational Analysis and Vibrational Spectroscopy : (S)-(+)-1-bromo-2-methylbutane was analyzed using vibrational circular dichroism (VCD) and density functional theory, indicating multiple conformations influenced by bromine substitution (Wang et al., 2002).
Solvolysis and Reactivity
- Nucleophilic Solvent Participation in Solvolysis : Research on the solvolysis of various tertiary bromoalkanes, including 2-bromo-2-methylbutane, reveals insights into the mechanisms and influences of nucleophilic solvent participation (Liu, Hou, & Tsao, 2009).
Optical Properties
- Optical Rotation and Atomic Dimension Analysis : The optical rotation and other physical properties of optically active 1-bromo-2-methylbutane derivatives have been extensively studied, providing insights into molecular rotations and atomic dimensions (Brauns, 1937).
Vibrational Spectroscopy
- Vibrational Analysis of Alkyl Bromides : Infrared spectroscopy has been used to analyze tertiary alkyl bromides like this compound, revealing conformational insights and vibrational properties (Crowder, Richardson, & Gross, 1980).
Thermal Decomposition
- Thermal Decomposition Studies : The decomposition of 1-bromo-2-methylbutane under different conditions was studied, offering insights into reaction products and decomposition dynamics (Hargreaves, Dossor, & Isaac, 2007).
Enthalpies of Solution
- Enthalpy Measurements in Solutions : Research on the enthalpies of solution of this compound in various alcohols at 298.15 K provides critical data on solvation enthalpies and solvent-solute interactions (Albuquerque et al., 1998).
Autoxidation Studies
- Autoxidation and Reduction : Studies on the autoxidation of (+)-1-bromo-2-methylbutane and its reduction with triphenylphosphine reveal important aspects of enantiomeric ratios and radical trapping mechanisms (Howard, Chenier, & Holden, 1977).
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-2-methylbutane is the β-carbon in organic compounds . The β-carbon is the carbon atom adjacent to the carbon atom that is directly bonded to the halogen in the halogenated organic compound .
Mode of Action
This compound interacts with its targets through a process known as the E2 mechanism, which is a type of elimination reaction . In this process, a base, such as OH-, uses its electron pair to attack a β-hydrogen on the β-carbon, initiating the formation of a bond . Simultaneously, the β C-H sigma bond begins to transition into the π bond of a double bond, and the bromine atom departs, taking the bonding electrons with it .
Biochemical Pathways
The interaction of this compound with its targets affects the dehydrohalogenation pathway . This pathway involves the removal of a hydrogen halide from a halogenated hydrocarbon . In the case of this compound, the dehydrohalogenation can produce two products: 2-methyl-2-butene and 2-methyl-1-butene .
Result of Action
The result of the action of this compound is the formation of a double bond in the organic compound and the release of a bromide ion . This can lead to the formation of alkenes, such as 2-methyl-2-butene and 2-methyl-1-butene .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a base is necessary for the E2 mechanism to occur . Additionally, the reaction rate depends on the concentration of both the substrate and the base . The temperature and pressure of the environment can also affect the reaction rate and the stability of this compound .
Biochemische Analyse
Biochemical Properties
2-Bromo-2-methylbutane plays a significant role in biochemical reactions, particularly in elimination reactions. It interacts with strong bases such as hydroxide ions (OH-) to undergo bimolecular elimination (E2) reactions. During this process, this compound reacts with the base to form 2-methyl-2-butene and 2-methyl-1-butene. The interaction involves the removal of a hydrogen atom from the β-carbon and the departure of the bromine atom, resulting in the formation of a double bond .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in chemical reactions. In cellular environments, it can influence cell function by participating in elimination reactions that alter the chemical composition of the cellular milieu. These reactions can impact cell signaling pathways, gene expression, and cellular metabolism by modifying the availability of specific molecules and intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the E2 elimination mechanism. This involves the simultaneous removal of a hydrogen atom from the β-carbon and the departure of the bromine atom, facilitated by a strong base. The reaction proceeds through a single-step concerted mechanism, forming a transition state with partially broken and partially formed bonds. The end products are alkenes, specifically 2-methyl-2-butene and 2-methyl-1-butene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to strong bases or high temperatures. Long-term effects on cellular function in in vitro or in vivo studies may include alterations in cellular metabolism and gene expression due to the formation of alkenes and other reaction products .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may participate in biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including irritation of the respiratory tract, skin, and eyes. The threshold effects observed in these studies highlight the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include elimination reactions. The compound interacts with strong bases to form alkenes, specifically 2-methyl-2-butene and 2-methyl-1-butene. These reactions are part of the broader metabolic processes that involve the conversion of organic molecules into different chemical forms, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can diffuse through cell membranes due to its lipophilic nature and may interact with transporters or binding proteins that facilitate its movement. The localization and accumulation of the compound can affect its reactivity and the outcomes of biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications. Its activity and function can be affected by its localization, impacting the efficiency and specificity of biochemical reactions .
Eigenschaften
IUPAC Name |
2-bromo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-4-5(2,3)6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUWCKCVTDSMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060146 | |
| Record name | 2-Bromo-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
507-36-8 | |
| Record name | 2-Bromo-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Amyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2-methylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2-bromo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-AMYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NV4Z4Y7YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-Bromo-2-methylbutane influence its reactivity compared to similar tertiary bromoalkanes?
A2: The presence of two methyl groups on the carbon bearing the bromine atom in this compound leads to increased steric hindrance. This steric hindrance significantly affects its reactivity in solvolysis reactions compared to less substituted analogs. Studies have shown that in nucleophilic solvents, the increased steric hindrance actually decreases the rate of solvolysis []. This inverse order of reactivity (this compound reacting slower than 2-bromo-2-methylpropane, for instance) highlights the significant role of nucleophilic solvent assistance in these reactions, as the bulky substituents hinder the approach of the solvent molecule.
Q2: Can this compound undergo isomerization, and if so, what is the proposed mechanism?
A3: Yes, this compound can undergo a unique isomerization where the bromine atom interchanges positions with a methyl group, forming 2-Bromo-3-methylbutane [, ]. This process was found to be catalyzed by both oxygen and hydrogen bromide []. While the exact mechanism is still under investigation, experimental evidence suggests a radical-based process rather than a traditional Wagner-Meerwein rearrangement [].
Q3: How can Cesium Lead Halide nanomaterials be used to study the reactions of this compound?
A4: Cesium lead halide (CsPbX3) nanomaterials exhibit halide-dependent photoluminescence properties. Researchers have successfully utilized colloidal CsPbI3 nanoparticles as colorimetric sensors to monitor the solvolysis of this compound in real-time []. As the reaction progresses, the bromide ions released through solvolysis induce a measurable blue shift in the photoluminescence of the CsPbI3 nanoparticles. This shift allows for a quantitative analysis of the reaction kinetics, providing valuable insights into the reaction mechanism and rate. [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




